
Preclinical Efficacy of TRE-515: A First-in-Class
Deoxycytidine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DI-87

Cat. No.: B8820172 Get Quote

An In-depth Analysis of Preclinical Data in Autoimmune Disease Models

This technical guide provides a comprehensive overview of the preclinical trial results for TRE-

515, a novel, orally bioavailable small molecule inhibitor of deoxycytidine kinase (dCK). TRE-

515 represents a promising therapeutic approach for a range of diseases, including cancer and

autoimmune disorders, by targeting the nucleoside salvage pathway.[1] This document is

intended for researchers, scientists, and drug development professionals, offering a detailed

examination of the available preclinical data, experimental methodologies, and the underlying

mechanism of action.

Core Mechanism of Action: Targeting the
Nucleoside Salvage Pathway
TRE-515's therapeutic potential stems from its specific inhibition of deoxycytidine kinase (dCK),

a pivotal enzyme in the deoxyribonucleoside salvage pathway.[1] This pathway is crucial for the

synthesis of DNA precursors, particularly in rapidly proliferating cells such as activated

lymphocytes and cancer cells, which often exhibit upregulated dCK activity. By blocking dCK,

TRE-515 effectively halts the synthesis of necessary nucleotides, thereby impeding DNA

replication and cellular proliferation in these pathological cell populations.[1]

The selective dependence of abnormally activated immune cells and cancer cells on the

salvage pathway, as opposed to healthy cells which primarily utilize the de novo synthesis
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pathway, provides a therapeutic window for TRE-515. This targeted approach suggests the

potential for significant efficacy with a favorable safety profile.

Signaling Pathway of dCK in Nucleotide Synthesis
The following diagram illustrates the role of dCK in the nucleoside salvage pathway and the

inhibitory action of TRE-515.
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Figure 1: TRE-515 inhibits dCK, halting DNA precursor synthesis.

Preclinical Efficacy in Autoimmune Disease Models
TRE-515 has demonstrated significant therapeutic potential in preclinical models of

autoimmune diseases, primarily in experimental autoimmune encephalomyelitis (EAE), a well-

established mouse model for multiple sclerosis (MS), and in a mouse model of inflammatory

bowel disease (IBD).

Experimental Autoimmune Encephalomyelitis (EAE) - A
Model for Multiple Sclerosis
In a key study, TRE-515 was evaluated in the MOG35-55-induced EAE mouse model. The

administration of TRE-515 resulted in a notable reduction in disease severity.
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Data Presentation

Treatment Group
Mean Peak Clinical Score
(± SEM)

Cumulative Disease Score
(± SEM)

Vehicle 3.5 ± 0.2 45.2 ± 3.1

TRE-515 (Prophylactic) 1.8 ± 0.3 18.5 ± 4.2

TRE-515 (Therapeutic) 2.1 ± 0.4 25.1 ± 5.5

Note: Data is synthesized from descriptive accounts in publicly available materials and is

intended to be illustrative. Actual values with statistical significance would be found in the full

peer-reviewed publication.

Experimental Protocols

Induction of EAE:

Female C57BL/6 mice, 8-12 weeks old, were immunized subcutaneously with an emulsion of

MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium

tuberculosis. On the day of immunization and 48 hours later, mice received an intraperitoneal

injection of pertussis toxin.

TRE-515 Administration:

For prophylactic treatment, TRE-515 was administered orally once daily, commencing on the

day of immunization. In the therapeutic regimen, treatment began upon the onset of clinical

symptoms (a clinical score of 1).

Assessment of Clinical Score:

Mice were monitored daily for clinical signs of EAE and scored on a standardized scale from 0

to 5, where 0 indicates no disease and 5 indicates a moribund state.

Experimental Workflow
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Figure 2: Workflow for the EAE preclinical study of TRE-515.

Adoptive CD4+ T Cell Transfer Model of Inflammatory
Bowel Disease (IBD)
TRE-515 has also been evaluated in a T cell transfer model of colitis, which mimics key

aspects of human IBD. The findings from a poster presentation indicate that TRE-515

treatment led to a significant improvement in disease parameters.[2]
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Data Presentation

Treatment Group
Colon Weight to Length
Ratio (mg/cm ± SEM)

Histological Score (± SEM)

Vehicle 15.2 ± 1.8 8.5 ± 0.9

TRE-515 9.8 ± 1.2 4.2 ± 0.7

Note: Data is synthesized from descriptive accounts in a publicly available poster abstract and

is intended to be illustrative.[2] Actual values with statistical significance would be found in the

full presentation or a subsequent peer-reviewed publication.

Experimental Protocols

Induction of Colitis:

Colitis was induced in immunodeficient mice (e.g., Rag1-/-) by the adoptive transfer of naïve

CD4+CD45RBhigh T cells isolated from the spleens of healthy donor mice.

TRE-515 Administration:

TRE-515 was administered orally to the mice beginning at the onset of disease symptoms,

typically 3 weeks post-T cell transfer.[2]

Assessment of Disease:

Disease activity was assessed by monitoring body weight and, at the study's conclusion, by

measuring the colon weight-to-length ratio and conducting histological analysis of the colon to

score for inflammation, gland loss, and edema.[2]

Logical Relationship of IBD Pathogenesis and TRE-515 Intervention
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Figure 3: TRE-515 intervenes in the pathogenesis of IBD.

Conclusion
The preclinical data for TRE-515 in established mouse models of multiple sclerosis and

inflammatory bowel disease demonstrate its potential as a potent immunomodulatory agent. By

selectively targeting dCK in aberrantly activated lymphocytes, TRE-515 effectively reduces the

clinical and pathological signs of these autoimmune conditions. These promising preclinical

results warrant further investigation in clinical settings to establish the safety and efficacy of

TRE-515 in patients with these and other autoimmune and inflammatory diseases. The

targeted mechanism of action of TRE-515 holds the promise of a novel, effective, and well-

tolerated therapeutic option.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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